molecular formula C7H14N2O4S B2410582 Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate CAS No. 2165427-66-5

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate

Cat. No.: B2410582
CAS No.: 2165427-66-5
M. Wt: 222.26
InChI Key: JTVSCILRYKVTFP-ZCFIWIBFSA-N
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Description

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a sulfamoyl group attached to a pyrrolidine ring, which is further esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction typically requires a mineral acid catalyst such as sulfuric acid or hydrochloric acid . Another method involves the use of Steglich esterification, which employs carbodiimide coupling reagents and a base such as dimethylaminopyridine (DMAP) in an organic solvent .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects in various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate can be compared with other similar compounds such as:

These compounds share similar ester functionalities but differ in their specific chemical structures and applications. This compound is unique due to the presence of the sulfamoyl group and the pyrrolidine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c1-2-13-7(10)6-4-3-5-9(6)14(8,11)12/h6H,2-5H2,1H3,(H2,8,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVSCILRYKVTFP-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCN1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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